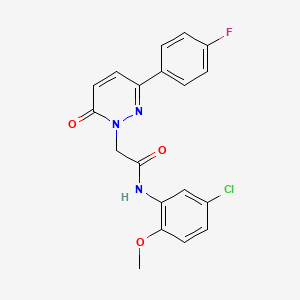

N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O3/c1-27-17-8-4-13(20)10-16(17)22-18(25)11-24-19(26)9-7-15(23-24)12-2-5-14(21)6-3-12/h2-10H,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVCYRRINVPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

Attachment of the Chloro-Methoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate chloro and methoxy-substituted phenylboronic acids or halides.

Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Properties : Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyridazinones have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that modifications in the pyridazinone structure can enhance cytotoxicity against specific cancer types, suggesting that this compound might be effective in targeted cancer therapies .

Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies revealed that it possesses antimicrobial properties, inhibiting the growth of Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

Therapeutic Applications

Neurological Disorders : Preliminary research suggests that derivatives of this compound may have neuroprotective effects. Studies have indicated that similar structures can modulate neurotransmitter levels and exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anti-inflammatory Effects : The compound's structural components indicate potential anti-inflammatory activity. Research has shown that related compounds can inhibit pro-inflammatory cytokines and pathways, making it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Ring

The pyridazinone ring is a critical pharmacophore in this class of compounds. Key structural analogs include:

N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1282102-29-7)

- Substituents: 3,4-Dimethoxyphenyl (pyridazinone) and 3-chloro-4-methoxyphenyl (acetamide).

- Molecular Formula : C₂₁H₂₀ClN₃O₅ (MW 429.9 g/mol).

- Key Differences: The dimethoxy groups on the pyridazinone enhance electron-donating effects compared to the target compound’s 4-fluorophenyl group, which is electron-withdrawing. This may influence solubility and target binding kinetics .

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS 1246073-22-2)

- Substituents: 2-Fluoro-4-methoxyphenyl (pyridazinone) and 3,4,5-trifluorophenyl (acetamide).

- Molecular Formula : C₁₉H₁₃F₄N₃O₃ (MW 407.3 g/mol).

Acetamide Side Chain Modifications

Variations in the acetamide substituent significantly impact biological activity and physicochemical properties:

Antipyrine/Pyridazinone Hybrids (e.g., Compounds 6e, 6f, 6g)

- Substituents : Piperidinyl or piperazinyl groups (e.g., 4-benzylpiperidinyl, 4-(4-chlorophenyl)piperazinyl).

- Key Differences : These compounds exhibit extended side chains with nitrogen-containing heterocycles, which may enhance binding to enzymes or receptors requiring cationic or hydrogen-bonding interactions. The target compound’s simpler acetamide side chain lacks these features, suggesting a different mode of action .

N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analysis.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 357.81 g/mol. The structure includes a chloro-substituted methoxyphenyl moiety and a pyridazinone derivative, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives related to this compound. For instance, compounds incorporating similar structural features have demonstrated significant cytotoxic effects against several cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with DNA and inhibit critical cellular pathways involved in tumor growth. For example, compounds with similar structures have shown to bind within the minor groove of AT-DNA, which is crucial for their antitumor efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of the compound on various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer), and MRC-5 (normal lung fibroblast).

- Results : The compound exhibited varying degrees of cytotoxicity across different cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. For example, compounds structurally similar to the target compound showed IC50 values ranging from 2.12 µM to 20.46 µM depending on the assay format (2D vs. 3D) .

| Compound | Cell Line | IC50 (µM) | Assay Format |

|---|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 | 2D |

| Compound B | HCC827 | 5.13 ± 0.97 | 2D |

| Compound C | NCI-H358 | 4.01 ± 0.95 | 3D |

Case Studies

A notable study examined the effects of a series of synthesized compounds related to this compound on lung cancer cell lines:

Q & A

Q. What are the key steps and analytical methods for synthesizing N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis involves multi-step organic reactions, starting with chlorination of methoxyaniline derivatives to form intermediates, followed by coupling with pyridazinone-acetic acid moieties under amide bond-forming conditions. Critical steps include:

- Reaction optimization : Temperature (50–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric control of halogenated intermediates .

- Characterization : High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions .

Q. How can researchers structurally elucidate this compound using spectroscopic and crystallographic methods?

- NMR spectroscopy : Analyze chemical shifts for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), fluorophenyl (δ 7.1–7.4 ppm for aromatic F), and pyridazinone carbonyl (δ 165–170 ppm) groups .

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve torsional angles and hydrogen-bonding networks, critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. What strategies are recommended for optimizing the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Substituent modification : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CN) to enhance target binding affinity .

- In vitro assays : Screen against kinase or protease targets using fluorescence polarization or surface plasmon resonance (SPR) to quantify inhibition constants (Ki) .

- Metabolic stability : Introduce methyl or ethyl groups on the pyridazinone ring to reduce cytochrome P450-mediated oxidation .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

- Systematic parameter variation : Use Design of Experiments (DoE) to isolate factors like catalyst loading (e.g., Pd/C vs. Pd(OAc)₂) or solvent effects (polar aprotic vs. protic) .

- Data reconciliation : Compare HPLC traces and mass spectrometry (MS) data across studies to identify impurities or degradation products affecting bioactivity .

- Statistical validation : Apply ANOVA to biological replicates to distinguish experimental noise from true efficacy differences .

Q. What computational approaches are effective in predicting the compound’s target interactions and pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins like PRMT5 or kinases, prioritizing residues with halogen-bonding potential (e.g., fluorophenyl interactions) .

- ADMET prediction : Employ QikProp or SwissADME to estimate logP (target <5), blood-brain barrier permeability, and hERG channel inhibition risks .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the acetamide linker in aqueous and lipid bilayer environments .

Q. How can crystallography aid in understanding the compound’s mechanism of action?

- Co-crystallization : Soak the compound with target proteins (e.g., PRMT5) and collect high-resolution data (≤1.8 Å) using synchrotron radiation .

- Electron density maps : Refine SHELXL models to visualize halogen (Cl, F) interactions with sulfur or π-stacking residues, guiding SAR for potency improvements .

Q. What experimental designs are recommended for in vivo pharmacokinetic and toxicity studies?

- ADMET profiling : Conduct cassette dosing in rodent models to measure plasma half-life (t½), volume of distribution (Vd), and clearance rates .

- Toxicology screens : Assess hepatotoxicity via ALT/AST levels and histopathology after 28-day repeated dosing (OECD Guideline 407) .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites, focusing on glucuronidation or sulfation of the methoxyphenyl group .

Methodological Notes

- Contradiction handling : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlap in aromatic regions .

- Synthetic scalability : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., T3P®) for amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.